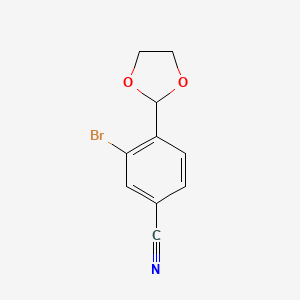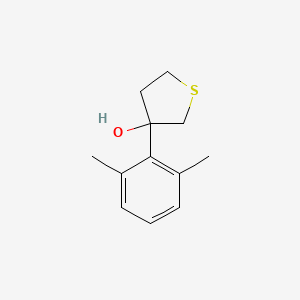
1-(2,6-Dimethylphenyl)propane-2-methyl-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylphenyl)propane-2-methyl-2-thiol, commonly referred to as DMPT, is an organosulfur compound that has been studied for its potential applications in scientific research, lab experiments, and drug development. It is a sulfur-containing heterocyclic compound that has a strong sulfur-containing odor and is a colorless liquid at room temperature. DMPT is a derivative of thiophene, a five-membered ring with a sulfur atom at the center. It has been used as a model compound for studying the reactivity of sulfur-containing compounds and for its potential applications in drug development.
Mecanismo De Acción
The mechanism of action of DMPT is not fully understood. However, it is thought to interact with a number of enzymes involved in drug metabolism, including cytochrome P450 enzymes and UDP-glucuronosyltransferases. It is also thought to induce oxidative stress and to interfere with the activity of certain proteins involved in drug metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPT are not fully understood. However, it is thought to induce oxidative stress and to interfere with the activity of certain proteins involved in drug metabolism. It has also been shown to induce toxicity in some cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMPT in lab experiments include its availability, low cost, and ease of synthesis. It is also a useful model compound for studying the reactivity of sulfur-containing compounds and for its potential applications in drug development. The main limitation of using DMPT in lab experiments is its potential to induce toxicity in some cell lines.
Direcciones Futuras
Future research on DMPT should focus on further elucidating its mechanism of action and its potential applications in drug development. Further research should also be conducted to better understand its potential to induce toxicity in some cell lines. Additionally, research should be conducted to explore its potential uses in other areas, such as agricultural and industrial applications. Finally, research should be conducted to explore the potential for DMPT to be used in combination with other compounds to enhance its efficacy.
Métodos De Síntesis
The synthesis of DMPT involves the reaction of 1-bromo-2,6-dimethylphenylpropane with sodium thiosulfate in an aqueous medium. This reaction is carried out at room temperature and the product is purified by recrystallization. The yield of the reaction is typically in the range of 40-50%.
Aplicaciones Científicas De Investigación
DMPT has been studied for its potential applications in scientific research. It has been used as a model compound to study the reactivity of sulfur-containing compounds. It has also been studied for its potential applications in drug development. It has been used to study the effects of sulfur-containing compounds on the activity of enzymes involved in drug metabolism, as well as their potential to induce toxicity.
Propiedades
IUPAC Name |
1-(2,6-dimethylphenyl)-2-methylpropane-2-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S/c1-9-6-5-7-10(2)11(9)8-12(3,4)13/h5-7,13H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBHJPUQVHXTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(C)(C)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














